molecular formula C18H12O B12644320 Benz(a)anthracen-2-ol CAS No. 69847-27-4

Benz(a)anthracen-2-ol

Cat. No.: B12644320
CAS No.: 69847-27-4
M. Wt: 244.3 g/mol
InChI Key: HROZYVOTLYXJDI-UHFFFAOYSA-N
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Description

Benz(a)anthracen-2-ol is a polycyclic aromatic hydrocarbon with a hydroxyl group attached to the second carbon of the benz(a)anthracene structure. This compound is known for its complex structure, consisting of four fused benzene rings, and is produced during the incomplete combustion of organic matter. This compound is of significant interest due to its potential carcinogenic properties and its presence in environmental pollutants such as tobacco smoke and fossil fuel emissions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracen-2-ol typically involves the hydroxylation of benz(a)anthracene. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide. The reaction conditions often include elevated temperatures and pressures to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. it can be produced as a byproduct during the processing of coal tar and petroleum. The isolation of this compound from these sources involves distillation and purification techniques to separate it from other polycyclic aromatic hydrocarbons .

Chemical Reactions Analysis

Types of Reactions: Benz(a)anthracen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benz(a)anthracen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of Benz(a)anthracen-2-ol involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include cytochrome P450 enzymes, which catalyze its conversion to epoxides and dihydrodiols. These reactive metabolites can form DNA adducts, resulting in genetic mutations and cellular damage .

Comparison with Similar Compounds

Uniqueness: Benz(a)anthracen-2-ol is unique due to its hydroxyl group, which enhances its reactivity and potential for forming reactive intermediates. This makes it a valuable compound for studying the mechanisms of carcinogenesis and the behavior of polycyclic aromatic hydrocarbons in the environment .

Properties

CAS No.

69847-27-4

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

benzo[a]anthracen-2-ol

InChI

InChI=1S/C18H12O/c19-16-8-7-12-5-6-15-9-13-3-1-2-4-14(13)10-17(15)18(12)11-16/h1-11,19H

InChI Key

HROZYVOTLYXJDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(C=C4)O

Origin of Product

United States

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